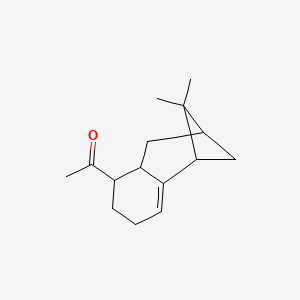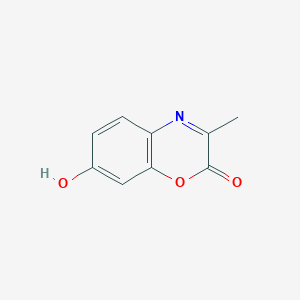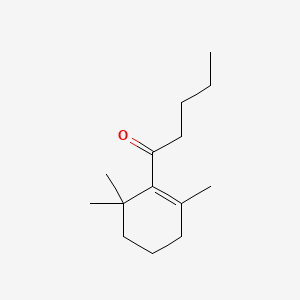
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, also known as β-Ionone, is an organic compound with the molecular formula C₁₄H₂₂O. It is a ketone with a cyclohexene ring substituted with a pentanone chain. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be synthesized through various methods. One common synthetic route involves the aldol condensation of citral and acetone, followed by cyclization and dehydration to form the desired product . The reaction typically requires basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
β-Ionone: A closely related compound with similar structure and properties.
Methyl-β-ionone: Another similar compound with a methyl group substitution.
β-Damascone: A structurally related compound with a different substitution pattern.
Uniqueness
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern and the resulting chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it particularly valuable in the fragrance and flavor industries .
Propiedades
Número CAS |
76649-24-6 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
1-(2,6,6-trimethylcyclohexen-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H24O/c1-5-6-9-12(15)13-11(2)8-7-10-14(13,3)4/h5-10H2,1-4H3 |
Clave InChI |
HEMHFUODSZBALC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


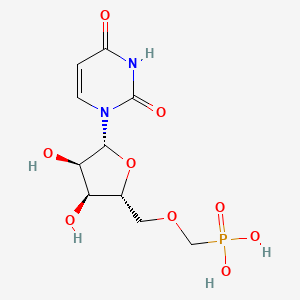

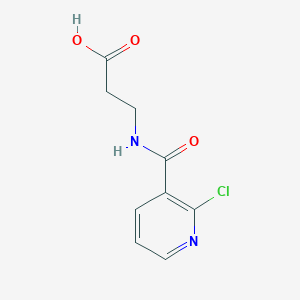
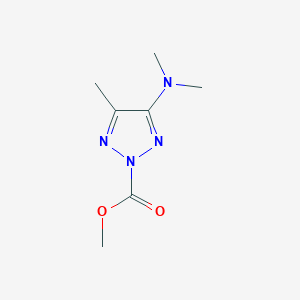
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
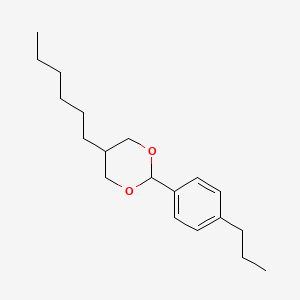
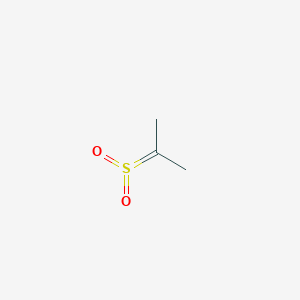
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)


![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
